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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and analytical characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine. This
document is intended for researchers, scientists, and professionals in the field of drug
development who are interested in the chemical attributes and potential applications of
isoxazole-containing compounds. While experimental data for this specific molecule is limited in
public literature, this guide synthesizes information from analogous structures and established
chemical principles to offer a robust profile. We will delve into its structural features, predicted
physicochemical parameters, a plausible synthetic route with a detailed experimental protocol,
and methods for its analytical confirmation. The broader context of the biological significance of
the isoxazole scaffold is also discussed to highlight the potential relevance of this compound in
medicinal chemistry.

Introduction and Scientific Context

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom
in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to
its presence in numerous biologically active compounds.[1][2][3] The isoxazole core can act as
a versatile scaffold, with its substituents influencing the molecule's steric, electronic, and
pharmacokinetic properties.[4] Derivatives of isoxazole have demonstrated a wide array of
pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic
properties.[5][6]
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1-(Isoxazol-5-yl)-N-methylmethanamine (Figure 1) is a small molecule that features the
isoxazole ring linked to a secondary amine through a methylene bridge. This particular
arrangement of functional groups suggests potential for this molecule to serve as a valuable
building block in the synthesis of more complex pharmaceutical agents or to exhibit intrinsic
biological activity. The secondary amine provides a site for further functionalization and can
participate in crucial hydrogen bonding interactions with biological targets.

Figure 1: Chemical Structure of 1-(Isoxazol-5-yl)-N-methylmethanamine

A 2D representation of the chemical structure of 1-(Isoxazol-5-yl)-N-methylmethanamine.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 1-(Isoxazol-5-yl)-N-
methylmethanamine are not widely available in the scientific literature. However, we can
predict these properties based on its structure and by drawing comparisons with similar
molecules. These predicted values, summarized in Table 1, are crucial for anticipating the
compound's behavior in various experimental settings, including its solubility, permeability, and
potential for forming salts.

Table 1: Key Physicochemical Properties of 1-(Isoxazol-5-yl)-N-methylmethanamine
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Property Value Source/Method
1-(Isoxazol-5-yl)-N-

IUPAC Name _
methylmethanamine
5-

Synonyms ) ) [7]
(Methylaminomethyl)isoxazole

CAS Number 401647-20-9 [71[8]

Molecular Formula C5H8N20 [718]

Molecular Weight 112.13 g/mol [71[8]

) Prediction based on the
pKa (predicted) ~75-8.5 .
secondary amine
logP (predicted) ~0.5-1.0 Computational prediction

Solubility (predicted)

Soluble in polar organic
solvents (e.g., methanol,
ethanol, DMSO). The
hydrochloride salt is expected

to be more water-soluble.

[9]

Boiling Point

Not available

Melting Point

Not available

2.1. Basicity and pKa

The primary determinant of the basicity of 1-(Isoxazol-5-yl)-N-methylmethanamine is the

secondary amine group. The lone pair of electrons on the nitrogen atom can accept a proton.

The isoxazole ring, being an electron-withdrawing group, is expected to slightly decrease the

basicity of the amine compared to a simple alkylamine. The predicted pKa of the conjugate acid

is in the range of 7.5 to 8.5. This moderate basicity implies that the compound will be

protonated at physiological pH, which has significant implications for its interaction with

biological systems and its solubility in aqueous media.

2.2. Lipophilicity and logP
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The predicted octanol-water partition coefficient (logP) is in the range of 0.5 to 1.0, suggesting
a relatively balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a
desirable trait in drug candidates, as it can facilitate membrane permeability without leading to
poor aqueous solubility.

2.3. Solubility

As a free base, 1-(Isoxazol-5-yl)-N-methylmethanamine is anticipated to be soluble in polar
organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[9] Due to the
basic nature of the secondary amine, the compound can form salts with acids, such as a
hydrochloride salt. These salts are expected to exhibit significantly improved solubility in
agueous solutions.[9]

Synthesis and Reactivity

A plausible and efficient method for the synthesis of 1-(Isoxazol-5-yl)-N-methylmethanamine
is the reductive amination of isoxazole-5-carboxaldehyde with methylamine.[9] This two-step,
one-pot reaction involves the initial formation of an imine, followed by its reduction to the target
secondary amine.

Figure 2: Proposed Synthesis via Reductive Amination

Imine Formation

5 . - Spontaneous i Addition of Reducing Agent Reduction
0 \ (ntermediate) | (e.g., NaBH(OAc)3)

Click to download full resolution via product page

Workflow for the synthesis of the target compound.

3.1. Detailed Experimental Protocol: Reductive Amination

Disclaimer: This is a proposed protocol and should be adapted and optimized under
appropriate laboratory conditions. All work should be conducted in a well-ventilated fume hood
with appropriate personal protective equipment.

Materials:
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 |soxazole-5-carboxaldehyde

¢ Methylamine (as a solution in THF or as methylamine hydrochloride)
e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Hydrochloric acid (HCI) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation
(optional)

Procedure:
¢ Imine Formation:

o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
isoxazole-5-carboxaldehyde (1.0 equivalent) in anhydrous DCM.

o To this solution, add methylamine (1.1-1.5 equivalents). If using methylamine
hydrochloride, add a non-nucleophilic base such as triethylamine (TEA) or
diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free amine.

o Stir the reaction mixture at room temperature for 1-2 hours. The formation of the
intermediate imine can be monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

e Reduction:

o Once imine formation is complete or has reached equilibrium, add sodium
triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. This is a
mild and selective reducing agent suitable for this transformation.
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o Continue to stir the reaction at room temperature for 12-24 hours, monitoring its progress
by TLC or LC-MS until the starting material is consumed.

e Work-up and Purification:

o Upon completion, carefully quench the reaction by the slow addition of a saturated
agueous solution of NaHCO:s.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
o Combine the organic layers, wash with brine, and dry over anhydrous MgSOea.

o Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

o The crude material can be purified by column chromatography on silica gel to yield the
pure 1-(Isoxazol-5-yl)-N-methylmethanamine as a free base.

e Salt Formation (Optional):

o To obtain a more stable and water-soluble solid, the purified free base can be converted to
its hydrochloride salt. Dissolve the free base in a minimal amount of a suitable solvent
(e.g., diethyl ether) and add a solution of HCI in the same or another appropriate solvent
dropwise until precipitation is complete.

o Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
3.2. Chemical Reactivity

The reactivity of 1-(Isoxazol-5-yl)-N-methylmethanamine is primarily dictated by the
secondary amine and the isoxazole ring.

e N-Alkylation and N-Acylation: The secondary amine can readily undergo reactions with
electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides,
respectively. This makes it a useful synthon for building more complex molecules.

» Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various substitution
and addition reactions.[5]
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» |Isoxazole Ring Stability and Opening: The isoxazole ring is generally stable under many
reaction conditions. However, it can undergo ring-opening reactions under certain reductive
or basic conditions, which can be a useful synthetic strategy to access other classes of
compounds.[10]

Analytical Characterization

The identity and purity of synthesized 1-(Isoxazol-5-yl)-N-methylmethanamine can be
confirmed using a combination of standard analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
different types of protons in the molecule.

o A singlet for the N-methyl group (around 2.3-2.5 ppm).

o Asinglet for the methylene protons adjacent to the amine and the isoxazole ring (around
3.6-3.8 ppm).

o Two distinct signals for the protons on the isoxazole ring, likely appearing as doublets or
singlets depending on the substitution pattern and solvent (in the aromatic region, ~6.0-8.5

ppm).
o A broad singlet for the N-H proton, which may be exchangeable with D20.
e 13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
o Asignal for the N-methyl carbon (around 35 ppm).
o A signal for the methylene carbon (around 50 ppm).
o Signals for the carbons of the isoxazole ring (in the range of 100-170 ppm).
4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. In
electrospray ionization (ESI) mass spectrometry, the compound is expected to show a
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prominent ion corresponding to the protonated molecule [M+H]* at m/z 113.07.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:
e N-H stretching vibration (a moderate band around 3300-3500 cm™1).

e C-H stretching vibrations (around 2800-3000 cm™1).

e C=N and C=C stretching vibrations of the isoxazole ring (in the 1500-1650 cm~1 region).

Conclusion

1-(Isoxazol-5-yl)-N-methylmethanamine is a molecule of interest due to its isoxazole core, a
privileged scaffold in medicinal chemistry. While detailed experimental data on its
physicochemical properties are scarce, this guide has provided a comprehensive profile based
on its chemical structure and data from analogous compounds. The proposed synthetic route
via reductive amination offers a practical approach for its preparation. The analytical data
presented will be invaluable for its characterization. This technical guide serves as a
foundational resource for researchers, enabling further exploration of this compound's potential
in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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